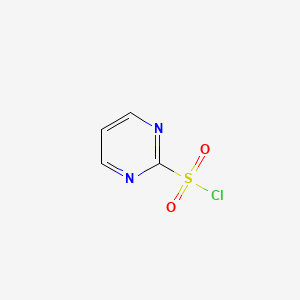

Pyrimidine-2-sulfonyl Chloride

描述

Contextual Significance in Heterocyclic Chemistry

Heterocyclic compounds containing a pyrimidine (B1678525) ring are of immense interest in chemistry due to their prevalence in natural and synthetic products with significant biological activity. growingscience.com Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil), and their derivatives are core structures in numerous pharmaceuticals. growingscience.comchemenu.com

The significance of Pyrimidine-2-sulfonyl chloride in this context stems from its function as a highly reactive building block. The sulfonyl chloride group is a powerful electrophile, making the compound an excellent precursor for creating a variety of sulfonated derivatives. magtech.com.cn Its primary application in heterocyclic chemistry is the synthesis of sulfonamides through reactions with primary or secondary amines. sigmaaldrich.com The resulting pyrimidine sulfonamides are a class of compounds extensively explored in medicinal chemistry for their diverse biological activities. ajchem-b.com

The compound serves as a critical link for conjugating the pyrimidine scaffold to other molecular fragments, enabling the construction of complex molecules with potential applications in drug discovery and materials science. lookchem.com The reactivity allows for its use in various transformations, including nucleophilic substitutions and coupling reactions, further broadening its utility in the synthesis of diverse heterocyclic systems. For instance, it has been utilized in the preparation of sulfonamido pyrimidines.

Evolution of Research Perspectives on this compound

The research perspective on sulfonyl chlorides, including heterocyclic variants like this compound, has evolved considerably over time. Initially, research focused on the fundamental synthesis and reactivity of these compounds. magtech.com.cn An established method for preparing this compound, for example, involves the chlorination of pyrimidine-2-sulfonic acid using reagents like phosphorus pentachloride.

Over the decades, the focus has shifted from simple synthesis to leveraging these reagents as versatile tools in medicinal and synthetic chemistry. ajchem-b.comnih.gov The discovery of the broad biological activities of sulfonamides spurred extensive research into creating vast libraries of these compounds for drug development. sigmaaldrich.comajchem-b.com this compound and related compounds became valuable starting materials for generating novel molecular structures with potential therapeutic applications, including anticancer and antimicrobial properties. google.comresearchgate.net

More recent research trends reflect a drive towards greater efficiency, selectivity, and sustainability in chemical synthesis. nih.govnih.gov While traditional methods for creating sulfonyl chlorides often use harsh reagents, modern research explores milder and more functional-group-tolerant approaches. nih.govnih.gov Furthermore, the application of heterocyclic sulfonyl chlorides has expanded beyond simple sulfonamide formation. Contemporary research explores their use in more complex transformations, such as transition-metal-free cross-coupling reactions to form C-N bonds or their in-situ generation for late-stage functionalization of complex molecules. nih.govresearchgate.net This evolution highlights a shift from viewing this compound as a basic reactive intermediate to its current status as a sophisticated tool for the targeted design and synthesis of highly functionalized heterocyclic compounds. nih.gov

Reactivity Profile of this compound

| Reaction Type | Reactant Type | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amines | Sulfonamide derivatives | Forms the basis for creating a wide range of biologically active compounds. |

| Nucleophilic Substitution | Alcohols/Phenols | Sulfonate esters | Allows for the synthesis of sulfonate derivatives. |

| Coupling Reactions | Aryl boronic acids | Aryl sulfonamide derivatives | Enables the formation of more complex C-S bonds in bi-aryl structures. |

| Decomposition | Heat (Room Temp.) | 2-Chloropyrimidine | Highlights the compound's instability, a key consideration for its use. thieme-connect.com |

Structure

3D Structure

属性

IUPAC Name |

pyrimidine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULAGHAXBSYDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468069 | |

| Record name | Pyrimidine-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220548-03-8 | |

| Record name | Pyrimidine-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrimidine 2 Sulfonyl Chloride

Synthetic Routes via Precursors

The most common pathways to Pyrimidine-2-sulfonyl Chloride begin with more stable and readily available pyrimidine (B1678525) derivatives, specifically those containing a sulfur group at the 2-position of the pyrimidine ring.

The conversion of pyrimidine-2-thiol (B7767146) (also known as 2-mercaptopyrimidine) and its corresponding disulfide, pyrimidin-2-yl disulfide, are foundational methods for synthesizing this compound. These routes involve the direct oxidation and chlorination of the sulfur atom. The disulfide is often a key intermediate in the transformation of the thiol. thieme-connect.deorganic-chemistry.org

Several reagent systems have been developed for this transformation. For instance, the reaction of thiols or disulfides with sodium hypochlorite (B82951) pentahydrate (NaOCl·5H2O) crystals in acetic acid can produce the corresponding sulfonyl chlorides in high yields. researchgate.net Similarly, a combination of hydrogen peroxide and thionyl chloride (SOCl2) serves as a highly reactive system for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org This method is notable for its rapid reaction times and high efficiency. organic-chemistry.org Other effective reagents for this oxidative chlorination include trichloroisocyanuric acid (TCCA) and N-chlorosuccinimide (NCS). researchgate.net

A related methodology has been demonstrated with the analogous compound, 2-mercaptopyridine, which is converted to pyridine-2-sulfonyl chloride by treatment with aqueous sodium hypochlorite in concentrated sulfuric acid at low temperatures. The corresponding disulfide, 2,2′-dipyridyl disulfide, can also be treated with chlorine or bromine to generate the sulfenyl halide, a precursor to the sulfonyl chloride. chemicalbook.com

Oxidative chlorination is the core chemical process in the most effective synthetic routes to this compound. This pathway achieves the direct conversion of sulfur precursors, such as thiols and disulfides, to the target sulfonyl chloride. researchgate.net The mechanism involves the oxidation of the sulfur atom and its simultaneous chlorination.

A variety of reagents are known to facilitate this process. Mild and efficient reagents for the oxidative chlorination of sulfur compounds include Trichloroisocyanuric acid (TCCA) and N-chlorosuccinimide (NCS). researchgate.net These reagents are valued for their practicality and ability to produce good-to-excellent yields. researchgate.net Another powerful system involves the use of hydrogen peroxide in the presence of zirconium tetrachloride, which effectively converts thiol and disulfide derivatives into sulfonyl chlorides. researchgate.net The combination of hydrogen peroxide and thionyl chloride is also a highly reactive reagent for this purpose. organic-chemistry.org

Mechanistic studies on the chlorination of thiols with N-chlorosuccinimide (NCS) show that the process can be complex, often involving the formation of a disulfide intermediate. acs.org The reaction can be catalyzed by HCl, which promotes the release of molecular chlorine (Cl2) from NCS, with the released Cl2 acting as the primary chlorinating agent. acs.org

Optimized Reaction Parameters for Enhanced Synthesis Efficiency

The efficiency and success of this compound synthesis are highly dependent on the careful optimization of reaction parameters. Due to the compound's instability, controlling factors like temperature, reaction time, solvent, and reagent stoichiometry is crucial for maximizing yield and minimizing decomposition.

Key parameters from various established methods include:

Temperature Control : Low temperatures are consistently used to manage the exothermic nature of the chlorination and prevent degradation of the product. For example, the reaction using sodium hypochlorite in sulfuric acid is initiated at -15°C and the temperature is maintained below 10°C during the addition of reagents. Another protocol specifies cooling to between -30°C and -25°C. google.com

Reagents and Catalysts : The choice of chlorinating agent and any accompanying catalyst is central. Methods employ systems like H2O2/SOCl2, TCCA, NCS, and NaOCl/acid. organic-chemistry.orgresearchgate.net In some industrial preparations of related compounds, phase-transfer catalysts such as triphenyl ethyl bromide phosphine (B1218219) or 18-crown-6 (B118740) are used to facilitate the reaction between phases. google.com

Reaction Time : Reaction times are often kept short to prevent the decomposition of the unstable product. The H2O2/SOCl2 method can achieve high yields in as little as one minute. organic-chemistry.org Other protocols involve stirring for defined periods, such as one to two hours, after which the product is immediately processed. chemicalbook.com

Solvents : The choice of solvent is critical for reactant solubility and reaction control. Dichloromethane (CH2Cl2) is a common solvent, along with others like petroleum ether, trichloromethane, and ethylene (B1197577) dichloride. chemicalbook.comgoogle.com

The following interactive table summarizes optimized parameters from different synthetic protocols for sulfonyl chlorides from thiol/disulfide precursors.

| Precursor | Reagent(s) | Solvent(s) | Catalyst | Temperature | Time | Yield | Reference |

| Thiol Derivatives | H₂O₂ / SOCl₂ | Not specified | None | Room Temp. | 1 min | up to 97% | organic-chemistry.org |

| 2-Mercaptopyridine | NaOCl / H₂SO₄ | Methylene Chloride | None | -15°C to 10°C | 1 hr | 72% | |

| 2,2′-Dipyridyl Disulfide | Cl₂ or Br₂ | Petroleum Ether or Dichloromethane | None | 20°C | 1-2 hrs | Not specified | chemicalbook.com |

| Triazolopyrimidine Thiol | Cl₂ | Ethylene Dichloride / Water | 18-crown-6 | -30°C to -25°C | 3 hrs | 93% | google.com |

| Triazolopyrimidine Thiol | Cl₂ | Trichloromethane / Water | Triphenyl ethyl bromide phosphine | 40°C to 50°C | 6 hrs | Not specified | google.com |

Handling and Storage Considerations for Maintaining Compound Integrity

The practical utility of this compound is significantly impacted by its chemical instability, which necessitates specific handling and storage procedures.

The compound is known to be unstable at room temperature. thieme-connect.com This instability leads to rapid decomposition, with the primary degradation product being 2-chloropyrimidine. thieme-connect.com This decomposition pathway underscores the need for low-temperature storage and immediate use after synthesis whenever possible. rsc.org

Furthermore, this compound is sensitive to moisture. Water can hydrolyze the highly reactive sulfonyl chloride group back to the corresponding pyrimidine-2-sulfonic acid, neutralizing its synthetic utility. Therefore, all handling and storage must be performed under strictly anhydrous (moisture-free) conditions.

Safety during synthesis is also a major consideration. The oxidative chlorination of thiols can be highly exothermic, posing a risk of explosion, particularly under concentrated conditions in closed systems. acs.org Recommended handling procedures include using dilute solutions, ensuring efficient cooling throughout the reaction, and employing slow reagent addition protocols to control the reaction rate and temperature. acs.org

Chemical Reactivity and Mechanistic Transformations of Pyrimidine 2 Sulfonyl Chloride

Nucleophilic Acyl Substitution Reactions

The core reactivity of Pyrimidine-2-sulfonyl chloride is centered on nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the electron-deficient pyrimidine (B1678525) ring. This allows for facile attack by a wide range of nucleophiles, displacing the chloride ion, which is an excellent leaving group. This reaction pathway is fundamental to the synthesis of pyrimidine-based sulfonamides, sulfonate esters, and other related sulfur-containing compounds.

Aminolysis for the Formation of Pyrimidine Sulfonamides

The reaction of this compound with primary or secondary amines, a process known as aminolysis, readily yields pyrimidine-2-sulfonamides. This reaction is a cornerstone in the synthesis of this class of compounds. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically by a base such as pyridine (B92270) or an excess of the reacting amine, to afford the stable sulfonamide.

General methods for the synthesis of sulfonamido pyrimidines involve reacting a sulfonyl halide with an aminopyrimidine in the presence of a base to neutralize the hydrogen halide that is formed. google.com For instance, 2-aminopyrimidine (B69317) can be reacted with sulfonyl chlorides like p-nitrobenzenesulfonyl chloride in pyridine to produce the corresponding sulfonamide. google.com The reaction proceeds by the nucleophilic 2-amino group of the pyrimidine attacking the sulfonyl chloride. Conversely, this compound can react with a variety of amines to build a library of pyrimidine-2-sulfonamide (B129813) derivatives.

The synthesis of sulfonamides can also be achieved through one-pot procedures where thiols are converted in situ to sulfonyl chlorides, which then react with amines. organic-chemistry.org This highlights the general reactivity of sulfonyl chlorides toward amines. Furthermore, catalyzed methods, such as copper-catalyzed tandem reactions, have been developed for the synthesis of complex sulfonamide pyrimidine derivatives from components including sulfonyl azides. mdpi.com

Table 1: Examples of Aminolysis Reactions for Sulfonamide Formation

| Amine Nucleophile | Product Class | Reaction Conditions | Reference |

| 2-Aminopyrimidine | p-Nitrobenzenesulfonamido-pyrimidine | p-Nitrobenzenesulfonyl chloride, Pyridine | google.com |

| Various Amines | N-Substituted Pyrimidine-5-sulfonamides | Pyrimidine-5-sulfonyl chloride, Pyridine | smolecule.com |

| Primary/Secondary Amines | Sulfonamides | In situ generated sulfonyl chloride from thiol, H₂O₂/SOCl₂, Pyridine | organic-chemistry.org |

Reactions with Oxygen-Nucleophiles: Esterification and Etherification

This compound reacts with oxygen-based nucleophiles, particularly alcohols and phenols, to form pyrimidine-2-sulfonate esters. This process is an esterification reaction occurring at the sulfur center. The reaction is typically carried out in the presence of a base, such as pyridine, which serves to deprotonate the alcohol or phenol, increasing its nucleophilicity, and also to neutralize the HCl byproduct. youtube.comyoutube.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate. The subsequent elimination of the chloride leaving group results in a protonated sulfonate ester, which is then deprotonated by the base to yield the final product. youtube.com The use of sterically hindered bases or specific catalysts can influence the reaction's efficiency and selectivity, especially with complex substrates.

The synthesis of novel pyrimidine derivatives containing sulfonate ester moieties has been explored for various applications, including the development of new pesticides. nih.gov These syntheses demonstrate the viability of combining the pyrimidine scaffold with various sulfonate groups through this esterification reaction. nih.gov While the term "etherification" is sometimes used, the product of a sulfonyl chloride with an alcohol is correctly termed a sulfonate ester, not an ether, due to the S-O-C linkage.

Table 2: Formation of Pyrimidine Sulfonate Esters

| Oxygen Nucleophile | Reagent | Product | Base | Reference |

| Generic Alcohol (R-OH) | This compound | Pyrimidine-2-sulfonate Ester | Pyridine | youtube.comyoutube.com |

| Substituted Phenols | Various Sulfonyl Chlorides | Aryl Sulfonate Esters | Pyridine | nih.gov |

Reactions with Sulfur-Nucleophiles

The high electrophilicity of the sulfonyl group in 2-sulfonylpyrimidines makes them reactive towards soft nucleophiles like sulfur compounds. Specifically, 2-sulfonylpyrimidines have been identified as effective reagents for the chemoselective arylation of thiols under mild, metal-free conditions. nih.govacs.org

The reaction with the thiol group of the amino acid cysteine is particularly noteworthy. 2-Sulfonylpyrimidines react rapidly and selectively with cysteine to form stable S-heteroarylated adducts at neutral pH. nih.govacs.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiolate anion acts as the nucleophile, attacking the C2 position of the pyrimidine ring and displacing the sulfonyl group as a sulfinate leaving group. The reactivity can be finely tuned by modifying substituents on the pyrimidine ring. nih.govacs.org This specific reactivity has been harnessed for applications in chemical biology, such as the covalent modification of proteins. nih.gov

Table 3: Reactivity of 2-Sulfonylpyrimidines with Sulfur Nucleophiles

| Sulfur Nucleophile | Substrate | Product Type | Key Finding | Reference |

| Cysteine | 2-Sulfonylpyrimidines | S-Arylated Cysteine Adduct | Rapid, chemoselective S-arylation at neutral pH | nih.govacs.org |

| L-Glutathione (GSH) | 2-Sulfonylpyrimidines | S-Arylated Glutathione | Chemoselective reaction, rate modulated by substituents | acs.org |

Regiochemical Control in Reactions Involving this compound

When the pyrimidine ring bears more than one potential leaving group, the regioselectivity of nucleophilic substitution becomes a critical factor. For pyrimidine rings substituted with multiple leaving groups, such as 2,4-dichloropyrimidines, nucleophilic attack generally favors the C4 position over the C2 position. wuxiapptec.comstackexchange.com However, this selectivity is highly sensitive to the electronic and steric nature of other substituents on the ring. wuxiapptec.com

For example, in 2,4-dichloropyrimidines, the presence of an electron-donating group at the C6 position can reverse the selectivity, favoring substitution at the C2 position. wuxiapptec.com Similarly, for 2,4-dichloropyrimidines with an electron-withdrawing group at C5, primary and secondary amines typically substitute at C4, but tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity. nih.gov

In the context of a molecule like 4-chloro-pyrimidine-2-sulfonyl chloride, a nucleophile could potentially attack either the C4 position (displacing chloride) or the C2 position (displacing the sulfonyl chloride group). The outcome would depend on the nature of the nucleophile and the reaction conditions. The principles governing the reactivity of dichloropyrimidines suggest that hard nucleophiles might favor one position while softer nucleophiles favor another, and the electronic properties of any other ring substituents would play a decisive role in directing the attack. wuxiapptec.com Quantum mechanical analyses are often employed to predict the regioselectivity in such complex systems. wuxiapptec.com

Intramolecular Cyclization and Ring Formation Reactions

The reactive nature of the sulfonyl chloride group can be exploited in intramolecular reactions to construct fused heterocyclic systems. When this compound is incorporated into a molecule containing a suitably positioned internal nucleophile, intramolecular cyclization can occur.

An analogous process has been demonstrated in the synthesis of bipyridine sultams. In these reactions, a sulfonamide is first formed from pyridine-2-sulfonyl chloride and an aminobromopyridine. nih.gov The resulting molecule then undergoes an intramolecular radical cyclization, where a bond is formed between the two aromatic rings, leading to a fused, sulfur-containing ring system (a sultam). nih.gov This strategy showcases the utility of the sulfonyl group as a linker and reactive center for constructing complex polycyclic structures.

While not involving a sulfonyl chloride directly, the reaction of the related Pyrimidine-2-sulfenyl chloride with unsaturated ethers leads to the regioselective synthesis of thiazolo[3,2-a]pyrimidine derivatives. researchgate.net This reaction involves the electrophilic addition of the sulfur species to a double bond, followed by intramolecular cyclization, demonstrating another pathway for ring formation initiated at the C2-sulfur position of a pyrimidine. Such cyclization strategies are valuable for creating novel heterocyclic scaffolds.

Electrophilic Aromatic Substitution Potentials on the Pyrimidine Moiety

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. researchgate.net This inherent electronic nature makes it generally resistant to electrophilic aromatic substitution, which is a characteristic reaction of electron-rich aromatic systems like benzene. The sulfonyl chloride group at the C2 position is a powerful electron-withdrawing group, which further deactivates the pyrimidine ring towards electrophilic attack.

Electrophilic substitution on a pyrimidine ring typically requires the presence of strong electron-donating (activating) substituents, such as amino or hydroxyl groups, to increase the ring's electron density. researchgate.net When such reactions do occur, they proceed preferentially at the C5 position, which is the least electron-deficient carbon atom in the ring. researchgate.net

Given the strong deactivating effect of the -SO₂Cl group, electrophilic aromatic substitution on the pyrimidine ring of this compound is highly unfavorable. Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the heterocyclic core would require harsh conditions and are generally not a viable synthetic pathway for this compound. The reactivity is overwhelmingly dominated by nucleophilic substitution at the sulfonyl chloride group or, if other leaving groups are present, nucleophilic aromatic substitution at the carbon atoms of the ring.

Derivatization Strategies and Synthesis of Advanced Pyrimidine Sulfonyl Scaffolds

Synthesis of Pyrimidine-Sulfonamide Derivatives

The reaction of pyrimidine-2-sulfonyl chloride with primary or secondary amines is a fundamental strategy for creating pyrimidine-sulfonamides. This reaction typically proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is commonly used to neutralize the HCl byproduct. google.com

Monosubstituted pyrimidine-sulfonamides are synthesized by reacting this compound with primary amines (R-NH₂). This process allows for the introduction of a wide variety of substituents (R-groups) onto the sulfonamide nitrogen, enabling the fine-tuning of the molecule's properties. nih.gov The general reaction involves dissolving the sulfonyl chloride in a suitable solvent like acetonitrile or dichloromethane, followed by the addition of the primary amine. nih.gov The reaction is often performed in the presence of a non-nucleophilic base to scavenge the generated HCl.

The synthesis of a series of pyrimidine (B1678525) sulfonamide derivatives has been achieved by combining pharmacophore fragments to create new compounds for evaluation as potential anticancer agents. nih.gov For instance, the reaction of a sulfonyl chloride with an aminopyrimidine is a key step in producing sulfanilamidopyrimidines. google.com

Table 1: Examples of Monosubstituted Pyrimidine-Sulfonamide Synthesis

| Amine Reactant | Base/Solvent | Product | Reference |

|---|---|---|---|

| Primary Aromatic Amine | Pyridine | N-Aryl-pyrimidine-2-sulfonamide | google.com |

| Substituted Amines | Triethylamine/DCM | N-Substituted-pyrimidine-2-sulfonamide | researchgate.net |

Disubstituted sulfonamides are formed when this compound reacts with secondary amines (R₂NH). The synthetic protocol is similar to that for monosubstituted derivatives, involving the nucleophilic substitution at the sulfonyl chloride group.

Polysubstituted sulfonamides can be synthesized through several routes. One approach involves using pyrimidine cores that are already substituted with other functional groups. Another method is the sequential or double sulfonylation of aminopyrimidines. For example, the reaction of cytosine with two equivalents of a sulfonyl chloride in pyridine can yield N-1,NH-4 disulfonyl derivatives. google.com Similarly, reacting an existing N-1 sulfonyl derivative of cytosine with a different sulfonyl chloride can produce disubstituted compounds where the two sulfonyl groups are different. google.com In some cases, double sulfonylation can occur as an unintended side reaction if the initially formed monosubstituted sulfonamide has an acidic N-H proton, which can be deprotonated and react with a second molecule of the sulfonyl chloride. nih.gov

A copper-catalyzed tandem reaction involving trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, and terminal alkynes has been described for the synthesis of a class of sulfonamide pyrimidine derivatives. mdpi.com

The synthesis of fused pyrimidine-sulfonamide ring systems involves intramolecular cyclization reactions where the sulfonamide moiety is part of the newly formed ring. These complex structures are typically built through multi-step syntheses. For example, a tandem reaction involving 2-aminothiophene-3-carbonitrile and phenyl isocyanate can lead to the formation of a fused pyrrolo[3,2-d]pyrimidine system which includes a thioxopyrimidine moiety that can be a precursor to sulfonyl derivatives. nih.gov While direct cyclization of a pyrimidine-2-sulfonamide (B129813) derivative is a plausible strategy, specific examples starting from this compound are not extensively detailed in the provided literature. The construction of such fused systems often relies on the strategic placement of reactive functional groups on a sulfonamide side chain that can undergo a ring-closing reaction with a position on the pyrimidine ring.

Formation of Thiazolo[3,2-a]pyrimidine Derivatives

Thiazolo[3,2-a]pyrimidines are a significant class of fused heterocyclic compounds. researchgate.net While many syntheses start from pyrimidine-2-thiones, derivatives of this compound can also serve as precursors. A key related reaction involves pyrimidine-2-sulfenyl chloride, which reacts regioselectively with unsaturated ethers to yield thiazolo[3,2-a]pyrimidine derivatives. researchgate.net The reaction with allylic ethers leads to 2-substituted products, whereas vinylic ethers form 3-organyloxy derivatives. researchgate.net

The more common route to this scaffold involves the condensation of pyrimidine-2-thiones with α-halocarbonyl compounds like chloroacetic acid or 2-bromo-1-phenylethanone. researchgate.netmdpi.com Pyrimidine-2-thiones can be prepared through reactions such as the Biginelli reaction between aromatic aldehydes and thiourea. researchgate.netmdpi.com The pyrimidine-2-thione is then alkylated at the sulfur atom by the halo-compound, followed by an intramolecular cyclization to form the fused thiazole ring. mdpi.comnih.gov Ultrasound irradiation has been shown to be an effective energy source for promoting the reaction between pyrimidine-2-thiones and alkynyl esters to furnish thiazolo[3,2-a]pyrimidines. nih.gov

Table 2: General Synthesis of Thiazolo[3,2-a]pyrimidines from Pyrimidine-2-thione

| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |

|---|---|---|---|---|

| Pyrimidine-2-thione | Substituted 2-bromo-1-phenylethanone | Condensation | 2-Arylidene thiazolo[3,2-a]pyrimidines | researchgate.net |

| Pyrimidine-2-thione | Ethyl chloroacetate | Alkylation, then cyclization | Thiazolo[3,2-a]pyrimidin-3-one | mdpi.commdpi.com |

Construction of Pyrimidine-Sulfonyl Methanone Analogues

The construction of pyrimidine-sulfonyl methanone analogues, which contain a C(O) group attached to the pyrimidine ring at the 2-position, from this compound is a challenging transformation that involves the replacement of the -SO₂Cl group with a carbonyl-containing moiety. This type of conversion is not a standard reaction for sulfonyl chlorides. However, related transformations exist for other pyrimidine derivatives. For instance, 5H-chromeno[4,3-d]pyrimidine and pyrimidine-5-yl-(2-hydroxyphenyl)methanone analogues have been synthesized through reactions involving different pyrimidine precursors. jchemrev.com The direct conversion of the sulfonyl chloride group to a ketone is not well-documented for this specific substrate. General organic synthesis principles suggest that such a transformation might be achievable through organometallic coupling reactions, but this remains an area for further research.

Synthesis of Pyrimidine-Sulfonyl Sulfonyl Derivatives

The synthesis of compounds containing a sulfonyl-sulfonyl linkage (R-SO₂-SO₂-R') from sulfonyl chlorides is not a common transformation. More prevalent is the synthesis of sulfonyl-pyrimidinone derivatives. A four-component reaction between sodium arylsulfinates, trichloroacetonitrile, benzylamines, and acetylenedicarboxylates in water has been described for the synthesis of sulfonyl-imidazolone and sulfonyl-pyrimidinone derivatives. researchgate.net This indicates that sulfinate salts are effective nucleophiles for incorporating a sulfonyl group into a heterocyclic structure. The reaction of this compound with a sodium sulfinate (R-SO₂Na) could potentially lead to the formation of a thiosulfonate ester (pyrimidine-SO₂-S-R), but the formation of a direct sulfonyl-sulfonyl linkage is less favorable.

Palladium-Catalyzed Cross-Coupling Reactions Involving Pyrimidine-Sulfonyl Species

The development of advanced pyrimidine-sulfonyl scaffolds has been significantly advanced by the application of palladium-catalyzed cross-coupling reactions. These methodologies offer a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from pyrimidine-sulfonyl precursors. Notably, the use of pyrimidine-2-sulfonyl derivatives, particularly pyrimidine-2-sulfinates, has emerged as a robust strategy in Suzuki-Miyaura-type couplings, overcoming some of the challenges associated with traditional boronic acid chemistry.

A significant breakthrough in this area involves the use of pyridine-2-sulfinates and pyrimidine-2-sulfinates as nucleophilic coupling partners in palladium-catalyzed desulfinylative cross-coupling reactions with aryl and heteroaryl halides. This approach has proven to be a reliable alternative to the often problematic Suzuki-Miyaura reactions of the corresponding pyridine- and pyrimidine-2-boronic acids, which can be difficult to prepare and exhibit poor stability and reaction efficiency. The sulfinate derivatives are generally stable, easy to handle, and participate in efficient coupling reactions.

The general scheme for the palladium-catalyzed desulfinylative cross-coupling of a pyrimidine-2-sulfinate with an aryl halide is depicted below:

General Reaction Scheme for Desulfinative Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| Sodium Pyrimidine-2-sulfinate | Aryl/Heteroaryl Halide (Br, Cl) | Pd Catalyst (e.g., Pd(OAc)₂) / Phosphine (B1218219) Ligand | Inorganic Base | Organic Solvent | 2-Aryl/Heteroaryl-pyrimidine |

This transformation allows for the construction of a diverse range of biaryl and heteroaryl-pyrimidine scaffolds, which are prevalent in medicinal chemistry. The reaction is tolerant of a variety of functional groups on both the pyrimidine and the coupling partner. nih.gov

While direct palladium-catalyzed cross-couplings of this compound are less commonly reported, the successful application of related sulfonyl derivatives highlights the potential of the sulfonyl group as a versatile functional handle in such transformations. The reactivity of sulfonyl chlorides in palladium-catalyzed reactions is an active area of research, with some studies demonstrating their utility in Suzuki-Miyaura cross-couplings. The general order of reactivity for aryl electrophiles in these reactions is typically ArI > ArSO₂Cl > ArBr >> ArCl.

In addition to C-C bond formation, palladium catalysis is instrumental in forming C-N bonds via the Buchwald-Hartwig amination. While specific examples utilizing this compound are not extensively documented, the amination of aryl sulfonates is a well-established process. This suggests the potential for pyrimidine-sulfonyl derivatives to participate in similar C-N coupling reactions, expanding the synthetic utility of this class of compounds. The development of such methodologies would provide a direct route to 2-aminopyrimidine (B69317) derivatives, which are important pharmacophores.

Furthermore, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, represents another avenue for the derivatization of pyrimidine-sulfonyl scaffolds. Although direct coupling with this compound is not a standard procedure, the versatility of palladium catalysis suggests that with appropriate catalyst and ligand systems, such transformations could be realized. Research in the broader field of Sonogashira reactions of sulfonyl-containing compounds continues to evolve.

The table below summarizes the key palladium-catalyzed cross-coupling reactions applicable to the derivatization of pyrimidine-sulfonyl species, with a focus on the well-established desulfinative coupling of pyrimidine-2-sulfinates.

Overview of Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine-Sulfonyl Scaffolds

| Coupling Reaction | Pyrimidine Substrate | Coupling Partner | Key Features & Advantages |

| Desulfinative Suzuki-Miyaura | Sodium Pyrimidine-2-sulfinate | Aryl/Heteroaryl Halides | Overcomes limitations of boronic acids; good stability and reactivity of the sulfinate. nih.gov |

| Buchwald-Hartwig Amination | Pyrimidine-Sulfonyl Derivative (potential) | Amines | Potential for direct C-N bond formation to access 2-aminopyrimidines. |

| Sonogashira Coupling | Pyrimidine-Sulfonyl Derivative (potential) | Terminal Alkynes | Potential for the introduction of alkynyl moieties onto the pyrimidine core. |

The ongoing research in palladium catalysis continues to expand the toolkit available for the synthesis of complex heterocyclic compounds. The use of pyrimidine-sulfonyl species, particularly through innovative desulfinative coupling strategies, represents a significant advancement in the efficient construction of advanced pyrimidine-based scaffolds for various applications.

Applications of Pyrimidine 2 Sulfonyl Chloride Derivatives in Applied Chemical Sciences

Contemporary Medicinal Chemistry Research

The pyrimidine-2-sulfonamide (B129813) framework is a key pharmacophore in the development of new therapeutic agents. Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating their efficacy in several key areas of medicinal chemistry.

Pyrimidine-sulfonamide hybrids have emerged as a promising class of compounds in the search for novel anticancer therapeutics. tandfonline.comnih.gov These hybrids are designed to act on various cancer cell targets simultaneously, potentially overcoming issues of drug resistance. tandfonline.com The sulfonamide group is a known pharmacophore in many biologically active molecules, and its combination with the pyrimidine (B1678525) nucleus has led to the development of potent anticancer agents. nih.gov

Recent research has focused on the synthesis of N-1-sulfonylpyrimidine derivatives, which have shown significant in vitro growth inhibitory activity against various human tumor cell lines. nih.gov Notably, some of these derivatives exhibited ten times stronger inhibitory effects than the commonly used chemotherapeutic agent 5-fluorouracil, while demonstrating much lower toxicity towards normal human cell lines. nih.gov

A study on novel 1-sulfonyluracil and 1-sulfonylcytosine derivatives demonstrated their antitumor activity. For instance, 1-(p-toluenesulfonyl)cytosine hydrochloride (4H×HCl) and its zinc(II) complex (4K) showed statistically significant antitumor effects in vivo against anaplastic mammary carcinoma. nih.gov

Furthermore, pyrimidine–sulfonamide hybrids have been investigated for their ability to inhibit specific molecular targets involved in cancer progression. For example, a hybrid compound, 1a , was found to disrupt the heat shock protein 90 (Hsp90)-cell division cycle 37 (Cdc37) protein-protein interaction, leading to the downregulation of Hsp90's kinase clients and cell cycle arrest. nih.gov This compound also demonstrated favorable pharmacokinetic properties and significant tumor growth suppression in a xenograft mouse model. nih.gov

Another study reported on thieno[2,3-d]pyrimidine–sulfonamide hybrids, with compound 58 showing potent antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and low cytotoxicity towards normal breast cells. nih.gov

The following table summarizes the anticancer activity of selected pyrimidine-2-sulfonyl chloride derivatives:

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

| 1a | HCT-116 (Colon) | 1.73 µM | nih.gov |

| 3a | HCT-116 (Colon) | 5.66 µM | nih.gov |

| 3b | HCT-116 (Colon) | 9.59 µM | nih.gov |

| 5 | T-47D, MCF-7, MDA-MB-231 (Breast) | 2.40, 2.50, 2.40 µM | nih.gov |

| 9a | HCT-116 (Colon) | 9.64 µM | nih.gov |

| 9b | HT-29 (Colon) | 9.95 µM | nih.gov |

| 58 | MCF-7, MDA-MB-231 (Breast) | 6.17, 8.68 µM | nih.gov |

Pyrimidine-based sulfonamides are recognized for their potential as antimicrobial agents. nih.gov A series of novel sulfonamide and acetamide derivatives of pyrimidine have been synthesized and assessed for their antimicrobial activities, demonstrating moderate to good levels of both antibacterial and antifungal activity. nih.gov Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups, such as halogens, on the pyrimidine ring can enhance the antimicrobial potency. nih.gov

In one study, thienopyrimidine-sulfonamide hybrids were designed and synthesized. nih.gov The antibacterial activity of these compounds was evaluated, with compounds 8iii and 12ii showing varying degrees of inhibition against Staphylococcus aureus and Escherichia coli. nih.gov Compound 12ii , which is a cyclohexathienopyrimidine coupled with sulfadiazine, exhibited the best antibacterial activity. nih.gov

The following table presents the antibacterial activity of selected pyrimidine-sulfonamide derivatives:

| Compound | Bacterial Strain | Activity | Reference |

| 8iii | Staphylococcus aureus, Escherichia coli | Varying degrees of inhibition | nih.gov |

| 12ii | Staphylococcus aureus, Escherichia coli | Best antibacterial activity in the series | nih.gov |

Several pyrimidine derivatives have been investigated for their antifungal properties. nih.gov In a study evaluating new pyrimidine derivatives, most of the synthesized compounds showed some level of fungicidal activity against a range of phytopathogenic fungi. nih.gov

A series of novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.org Compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) demonstrated excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil. frontiersin.org

The antifungal activity of selected pyrimidine derivatives is summarized in the table below:

| Compound | Fungal Strain | Activity (EC50) | Reference |

| 5o | Phomopsis sp. | 10.5 µg/ml | frontiersin.org |

Pyrimidine derivatives are known to possess a wide range of biological activities, including anti-inflammatory properties. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents is associated with the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins. nih.gov Some pyrimidine derivatives have shown high selectivity towards COX-2 over COX-1. nih.gov

A novel series of dihydropyrimidine/sulphonamide hybrids were developed and evaluated as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). frontiersin.org Compound 3j from this series was identified as the most potent dual inhibitor with IC50 values of 0.92 µM and 1.98 µM for mPGES-1 and 5-LOX, respectively. frontiersin.org These hybrids also led to a significant decrease in the levels of pro-inflammatory cytokines such as PGE2, TNF-α, and IL-6. frontiersin.org

The anti-inflammatory activity of selected pyrimidine derivatives is presented in the following table:

| Compound | Target | Activity (IC50) | Reference |

| 3c | mPGES-1, 5-LOX | Effective dual inhibitor | frontiersin.org |

| 3e | mPGES-1, 5-LOX | Effective dual inhibitor | frontiersin.org |

| 3h | mPGES-1, 5-LOX | Effective dual inhibitor | frontiersin.org |

| 3j | mPGES-1, 5-LOX | 0.92 µM, 1.98 µM | frontiersin.org |

| 5 | COX-2 | 0.04 ± 0.09 µmol | nih.gov |

| 6 | COX-2 | 0.04 ± 0.02 µmol | nih.gov |

Derivatives of pyrimidine are integral components of many antiviral drugs. mdpi.com A number of novel substituted 2-pyrimidylbenzothiazoles containing sulfonamide fragments have been synthesized and evaluated for their antiviral potency. mdpi.com One such compound, 76 , demonstrated excellent viral load reduction (70–90%) against Herpes Simplex Virus-1 (HSV-1), with favorable IC50 and CC50 values when compared to acyclovir. mdpi.comnih.gov This compound was synthesized through the reaction of an N-arylsulfonylguanidine with a benzothiazole derivative. mdpi.com

The antiviral activity of a selected pyrimidine-sulfonamide derivative is shown below:

| Compound | Virus | Activity | Reference |

| 76 | HSV-1 | 70–90% viral load reduction | mdpi.comnih.gov |

Parasitic infections caused by helminths are a significant global health issue, and the development of new anthelmintic drugs is crucial due to growing resistance to existing treatments. ijpsdronline.com Pyrimidine derivatives have been investigated for their potential as anthelmintic agents. ijpsdronline.com

In one study, seventeen new pyrimidine derivatives bearing both sulphonamide and carboxamide moieties were synthesized and evaluated for their in vitro anthelmintic properties. shd-pub.org.rsshd-pub.org.rs All the synthesized compounds displayed anthelmintic activity. shd-pub.org.rsshd-pub.org.rs The activity was assessed by measuring the time taken for paralysis and death of the worms. shd-pub.org.rsshd-pub.org.rs

The following table details the in vitro anthelmintic activity of selected pyrimidine derivatives against an unspecified worm, with albendazole used as a standard reference.

| Compound | Concentration | Mean Paralyzing Time (min) | Mean Death Time (min) | Reference |

| 21a | 100 mg/mL | 15 | 18 | shd-pub.org.rs |

| 21b | 100 mg/mL | 19 | 24 | shd-pub.org.rs |

| 21c | 100 mg/mL | 14 | 16 | shd-pub.org.rs |

| 21e | 100 mg/mL | 18 | - | shd-pub.org.rs |

| 21g | 100 mg/mL | 19 | 20 | shd-pub.org.rs |

| 21m | 100 mg/mL | 19 | 25 | shd-pub.org.rs |

| 21p | 100 mg/mL | 18 | - | shd-pub.org.rs |

| Albendazole | 100 mg/mL | 10 | 13 | shd-pub.org.rs |

Antioxidant Properties

Pyrimidine derivatives are recognized for their antioxidant capabilities, which are often attributed to their ability to act as free radical scavengers. researchgate.netresearchgate.net The mechanism of action for many antioxidants involves donating a hydrogen atom or an electron to a free radical, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby neutralizing it. researchgate.net

Research into novel 2-thiouracil-5-sulfonamide derivatives has demonstrated their efficacy as antioxidants. A study evaluating a series of these compounds for their ability to scavenge DPPH radicals revealed that many exhibited moderate to potent activity. researchgate.net The antioxidant potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. For instance, certain 2-thiouracil-5-sulfonamide derivatives have shown remarkable free radical scavenging efficacies, with IC50 values indicating potent activity. researchgate.net Other studies have also confirmed the antioxidant properties of various pyrimidine derivatives by observing their ability to reduce levels of reactive oxygen species (ROS). mdpi.com Compounds containing sulfone moieties have been reported to show prominent antioxidant activity. bohrium.com

Table 1: DPPH Radical Scavenging Activity of Selected 2-Thiouracil-5-Sulfonamide Derivatives

| Compound | IC50 (μg/mL) against DPPH Radical |

|---|---|

| Derivative 1 | 7.55 ± 1.70 |

| Derivative 2 | 10.2 ± 0.90 |

| Derivative 3 | 15.0 ± 1.10 |

| Derivative 4 | 80.0 ± 0.70 |

This table presents a selection of data from a study on 22 derivatives, showing the range of observed antioxidant activities. researchgate.net

Immunomodulating Effects

The immunomodulating effects of this compound derivatives are primarily documented through their anti-inflammatory actions. Pyrimidine derivatives have been investigated for a wide range of biological activities, including their anti-inflammatory properties. nih.gov The modulation of the immune response by these compounds often involves the inhibition of key inflammatory pathways and mediators.

Studies on sulfonilamidothienopyrimidinone derivatives have shown that these compounds can act as potent inhibitors of significant inflammatory markers. nih.gov Specifically, certain derivatives have been found to inhibit the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1). nih.gov Furthermore, they have been shown to reduce the release of pro-inflammatory cytokines and chemokines such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1). nih.gov The ability of pyrimidine derivatives to inhibit the growth of inflammatory cells, such as lipopolysaccharide (LPS)-stimulated human leukemia monocytic cells (THP-1), further underscores their immunomodulatory potential. nih.gov These findings suggest that such derivatives could be valuable in the development of new treatments for various inflammatory conditions. nih.gov

Utility as Chemical Warheads in Targeted Covalent Inhibition

Targeted covalent inhibitors (TCIs) are designed to form a permanent bond with their target protein, offering advantages in potency and duration of action. The effectiveness of a TCI relies on an electrophilic "warhead" that reacts with a nucleophilic amino acid residue, typically cysteine, on the target protein. nih.govnih.gov While acrylamide has been a commonly used warhead, it can suffer from issues of stability and selectivity. nih.gov

The 2-sulfonylpyrimidine motif has emerged as a highly effective alternative warhead for TCIs. nih.govnih.gov This moiety functions as an excellent leaving group, facilitating a covalent reaction with cysteine residues on target proteins. nih.gov A notable application is the inhibition of Bruton's tyrosine kinase (BTK), a protein crucial for B-cell signaling and a target in treating B-cell malignancies. nih.gov Researchers have successfully replaced the acrylamide warhead in the BTK inhibitor Ibrutinib with a 2-sulfonylpyrimidine group. nih.gov The resulting derivatives demonstrated potent inhibition of BTK, both in vitro and in cellular assays, with activities comparable to Ibrutinib. nih.govnih.gov These novel inhibitors also showed good plasma stability and reduced off-target effects across a panel of 135 tyrosine kinases, highlighting the potential of the 2-sulfonylpyrimidine warhead for developing TCIs with improved pharmacological profiles. nih.govnih.gov

The reactivity and efficacy of these warheads are influenced by the substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies have shown that derivatives with electron-withdrawing groups tend to exhibit the best activity. nih.govnih.gov

Table 2: In Vitro Kinetic Data for Inhibition of Bruton's Tyrosine Kinase (BTK) by a 2-Sulfonylpyrimidine Derivative

| Compound | Ki (nM) | kinact (10-3 s-1) | kinact/Ki (106 M-1s-1) |

|---|---|---|---|

| Ibrutinib (Acrylamide Warhead) | 2.25 | 18.4 | 8.16 |

| 2-Sulfonyl-5-amido-pyrimidine Derivative | ~6.75 | ~12.2 | ~2.72 |

This table compares the inhibitory potency of the standard drug Ibrutinib with a derivative where the acrylamide warhead is replaced by a 2-sulfonyl-5-amido-pyrimidine motif, demonstrating its effectiveness as a covalent inhibitor of BTK. nih.gov

Research in Agrochemical Development

The pyrimidine ring is a valuable structural motif in the development of new pesticides due to the broad-spectrum biological activities of its derivatives. nih.gov The introduction of a sulfonyl or sulfonate group to the pyrimidine scaffold has led to the discovery of new compounds with significant potential for crop protection. nih.gov

Research has focused on synthesizing novel pyrimidine derivatives containing sulfonate esters and evaluating their effectiveness against plant pathogens and pests. nih.gov Many of these synthesized compounds have demonstrated good antibacterial activity against significant plant pathogens like Xanthomonas oryzae pv. oryzae (which causes rice bacterial blight) and Xanthomonas axonopodis pv. citri (the cause of citrus canker). nih.gov For example, certain pyrimidine sulfonate esters have shown strong antibacterial action with low half-maximal effective concentration (EC50) values. nih.gov

In addition to antibacterial properties, pyrimidine sulfonyl derivatives have been investigated for their herbicidal activity. A series of pyrimidyl-1,2,4-triazole derivatives incorporating an aryl sulfonyl moiety exhibited significant herbicidal effects against both monocotyledonous and dicotyledonous weeds. Some of these compounds showed remarkable inhibitory effects on weed growth at concentrations as low as 10 mg·L⁻¹, with a broad spectrum of activity against the roots and stalks of various weeds, suggesting their potential as lead structures for developing new, more potent herbicides.

Table 3: Agrochemical Activity of Selected Pyrimidine Sulfonyl/Sulfonate Derivatives

| Compound Type | Target Organism | Activity Metric (EC50/IC50) |

|---|---|---|

| Pyrimidine Sulfonate Ester (A5) | Xanthomonas oryzae pv. oryzae | 4.24 μg/mL |

| Pyrimidine Sulfonate Ester (A33) | Xanthomonas axonopodis pv. citri | 44.11 μg/mL |

| Pyrimidyl-1,2,4-triazole Sulfonyl (I-3) | Echinochloa crusgalli (root) | 68.9% inhibition at 10 mg·L⁻¹ |

| Pyrimidyl-1,2,4-triazole Sulfonyl (I-3) | Raphanus sativus (root) | 90.0% inhibition at 10 mg·L⁻¹ |

This table showcases the antibacterial and herbicidal efficacy of different pyrimidine derivatives containing sulfonyl or sulfonate groups against various agricultural targets. nih.gov

Computational and Advanced Spectroscopic Characterization of Pyrimidine 2 Sulfonyl Chloride and Its Derivatives

Quantum Chemical Investigations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity and properties of pyrimidine-2-sulfonyl chloride derivatives.

Density Functional Theory (DFT) calculations are widely employed to optimize the molecular geometry of pyrimidine (B1678525) sulfonamide derivatives and to predict their electronic properties. A common approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p). nih.govnih.govnih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the ground state, which often show excellent correlation with experimental data obtained from X-ray crystallography. nih.govacs.org

Computational studies on the reactivity of this compound itself indicate that the sulfonyl chloride group functions as a potent electrophile, a reactivity enhanced by the electron-withdrawing nature of the pyrimidine ring. DFT calculations can reveal the activation energy for nucleophilic substitution reactions, demonstrating that the departure of the chloride ion is often the rate-limiting step.

For synthesized derivatives like 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate and 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate, theoretical structural parameters calculated via DFT are found to be in close correspondence with experimental X-ray crystallographic data. nih.govacs.org

Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters for a Pyrimidine Sulfonamide Derivative

Click to view data

| Parameter | Bond/Angle | Theoretical (DFT/B3LYP) | Experimental (XRD) |

| Bond Length | S-O1 | 1.425 Å | 1.421 Å |

| S-O2 | 1.430 Å | 1.428 Å | |

| S-N3 | 1.635 Å | 1.630 Å | |

| N1-C2 | 1.340 Å | 1.335 Å | |

| Bond Angle | O1-S-O2 | 120.5° | 120.1° |

| C2-N3-S | 125.8° | 125.5° | |

| N1-C6-N5 | 128.0° | 127.8° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For pyrimidine-based sulfonamide derivatives, FMO analysis is typically performed using Time-Dependent DFT (TD-DFT) at the same level of theory as the geometry optimization. nih.govacs.org In compounds like 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate, the charge density for the HOMO is largely located over the pyrimidine-2,4-diamine moiety, while for the LUMO, it is concentrated on the naphthalene-2-sulfonate group. nih.gov This distribution helps in predicting the sites for electrophilic and nucleophilic attacks. Computational studies on various pyrimidine sulfonamides provide insights into their electronic properties and charge distribution. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Representative Pyrimidine Sulfonamide Derivatives

Click to view data

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative A | -6.85 | -2.65 | 4.20 |

| Derivative B | -7.02 | -2.35 | 4.67 |

| Derivative C | -6.91 | -2.72 | 4.19 |

Note: Values are illustrative based on typical results from DFT calculations on pyrimidine derivatives. nih.gov

Pyrimidine derivatives, particularly those with push-pull electronic systems, have attracted significant interest for their potential applications in nonlinear optics (NLO). nih.govnih.gov The NLO properties arise from the interaction of intense electromagnetic fields with materials, leading to applications in optical data processing and optoelectronics. nih.gov

Theoretical calculations are essential for predicting the NLO behavior of these molecules. Properties such as dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated using DFT methods. nih.govacs.org For instance, a study on N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) showed that its NLO properties were significantly enhanced in the crystalline environment. nih.govnih.gov The calculated third-order nonlinear susceptibility (χ³) for PMMS was found to be superior to that of known chalcone derivatives, highlighting its potential for photonic applications. nih.govnih.gov Similarly, 2,6-diaminopyrimidine sulfonate derivatives have been shown to possess substantial NLO responses, with calculated second hyperpolarizability (γtot) values in the range of 2.7 × 10⁴ to 3.7 × 10⁴ au. nih.govacs.org

Table 3: Calculated Nonlinear Optical Properties of a Pyrimidine Sulfonamide Derivative

Click to view data

| Parameter | Calculated Value |

| Dipole Moment (μ) | 5.8 Debye |

| Mean Polarizability (α) | 3.5 x 10-23 esu |

| First Hyperpolarizability (βtot) | 8.2 x 10-30 esu |

| Second Hyperpolarizability (γtot) | 3.1 x 104 au |

Note: The data presented are representative values for pyrimidine sulfonamide derivatives based on published computational studies. nih.govacs.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how this compound derivatives might interact with biological targets, such as enzymes or receptors. biointerfaceresearch.comnih.gov

Studies on various pyrimidine sulfonamides have demonstrated their potential as inhibitors for different enzymes. For example, a series of 4-[2-Amino-6-(substituted-phenyl) pyrimidin-4-yl]benzenesulfonamide derivatives were docked against L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), showing good binding energies and inhibitory potential. biointerfaceresearch.com Docking simulations revealed key interactions, such as hydrogen bonds and π-π stacking, with active site residues. nih.gov

In another study, a newly synthesized pyrimidine derivative, PMMS, was identified as a potential strong inhibitor of acetylcholinesterase (AChE), suggesting possible therapeutic applications in neurodegenerative diseases. nih.govnih.gov Similarly, other pyrimidine sulfonamide derivatives have been docked against Mycobacterium TB protein tyrosine phosphatase B (MtbPtpB), exhibiting strong binding affinities and forming stable complexes. nih.gov These studies underscore the utility of molecular docking in rationalizing the biological activity of these compounds and guiding the design of more potent derivatives. nih.gov

Table 4: Molecular Docking Results for a Pyrimidine Sulfonamide Derivative Against a Target Protein

Click to view data

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| GlcN-6-P | -8.5 | SER347, GLY301 | Hydrogen Bond |

| -8.5 | HIS504 | π-π Stacking | |

| MtbPtpB | -9.2 | ARG45, ASP87 | Hydrogen Bond |

| -9.2 | TYR128 | π-Sulfur Interaction | |

| AChE | -10.1 | TRP84, SER122 | Hydrogen Bond |

| -10.1 | PHE330 | π-π Stacking |

Note: The data is a composite representation of findings from various docking studies on pyrimidine sulfonamides. nih.govnih.govbiointerfaceresearch.com

Analysis of Intermolecular Interactions via X-ray Crystallography

Furthermore, the crystallographic data allows for a detailed analysis of the supramolecular architecture, which is governed by various intermolecular interactions such as hydrogen bonds (e.g., N–H···O, C–H···O), π-π stacking, and other non-covalent contacts. nih.govacs.orguomphysics.net These interactions are crucial in determining the crystal packing and influencing the material's physical properties.

Hirshfeld surface analysis is often coupled with X-ray data to quantitatively explore these intermolecular interactions. nih.govnih.govnih.gov For instance, in the crystal structure of a novel pyrimidine-containing sulfonamide derivative, the packing was found to be stabilized by N–H···O and C–H···O intermolecular hydrogen bonds, as well as weaker C–H···π and halogen···π interactions. uomphysics.net In diaminopyrimidine sulfonate derivatives, SCXRD revealed N···H···N, N···H···O, and C−H···O bonding, along with parallel offset stacking interactions between aromatic rings. nih.govacs.org

Table 5: Representative Crystallographic Data for a Pyrimidine Sulfonamide Derivative

Click to view data

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.54 |

| b (Å) | 9.87 |

| c (Å) | 12.33 |

| α (°) | 85.6 |

| β (°) | 76.4 |

| γ (°) | 71.2 |

| Volume (ų) | 960.5 |

| Z | 2 |

Note: This table presents typical crystallographic parameters for pyrimidine sulfonamide derivatives as reported in the literature. uomphysics.net

Advanced Spectroscopic Characterization of Synthesized Derivatives

The structural elucidation of newly synthesized derivatives of this compound is heavily reliant on a combination of advanced spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For pyrimidine sulfonamides, characteristic strong stretching vibrations for the S=O bonds of the sulfonyl group are typically observed in the regions of 1380–1360 cm⁻¹ (asymmetric) and 1180–1160 cm⁻¹ (symmetric). Other key peaks include N-H stretching for the sulfonamide group and various vibrations corresponding to the pyrimidine and other aromatic rings. biointerfaceresearch.com

NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. In ¹H NMR spectra of pyrimidine sulfonamides, protons on the pyrimidine ring typically appear as distinct signals in the aromatic region (δ 7.0–9.0 ppm), while the N-H proton of the sulfonamide group often appears as a broad singlet. biointerfaceresearch.commdpi.com ¹³C NMR spectra provide complementary data on the carbon skeleton. biointerfaceresearch.commdpi.com

Mass Spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns, confirming the molecular formula. uomphysics.net

Table 6: Characteristic Spectroscopic Data for a Representative N-Aryl-Pyrimidine-2-Sulfonamide

Click to view data

| Technique | Observation |

| FT-IR (cm⁻¹) | 3250 (N-H stretch), 1610 (C=N stretch), 1370 (asym. SO₂ stretch), 1165 (sym. SO₂ stretch) |

| ¹H NMR (δ, ppm) | 9.5 (s, 1H, SO₂NH), 8.9 (d, 2H, pyrimidine-H), 7.5-7.8 (m, 5H, Ar-H), 7.3 (t, 1H, pyrimidine-H) |

| ¹³C NMR (δ, ppm) | 168.0 (C-S), 158.5 (pyrimidine C), 157.0 (pyrimidine C), 138.0 (Ar C), 129.0 (Ar C), 125.0 (Ar C), 120.0 (pyrimidine C) |

| MS (m/z) | [M+H]⁺ corresponding to the calculated molecular weight |

Note: The spectral data are representative and compiled from various sources characterizing pyrimidine sulfonamide derivatives. biointerfaceresearch.comuomphysics.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectra of pyrimidine sulfonyl derivatives are characterized by chemical shifts that reflect the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms and the sulfonyl chloride group. The aromatic protons on the pyrimidine ring are typically observed in the downfield region, generally between δ 7.2 and 9.0 ppm. For the parent pyrimidine, the protons are found at approximately δ 9.27 (H2), 8.78 (H4, H6), and 7.37 (H5) ppm. The introduction of the electron-withdrawing sulfonyl chloride group at the 2-position is expected to further deshield the adjacent protons. In derivatives, the specific chemical shifts are influenced by the substitution patterns on the pyrimidine ring.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements the proton NMR data by providing information on the carbon framework of the molecule. The carbon atoms of the pyrimidine ring in derivatives typically resonate in the aromatic region of the spectrum. For unsubstituted pyrimidine, the carbon signals appear at approximately δ 158.5 (C2), 157.0 (C4, C6), and 121.9 (C5) ppm. The carbon atom attached to the sulfonyl chloride group (C2) is expected to be significantly influenced by its electron-withdrawing character.

| Nucleus | Typical Chemical Shift Range (δ, ppm) for Pyrimidine Derivatives | Notes |

|---|---|---|

| ¹H (Aromatic) | 7.2 - 9.0 | Protons on the pyrimidine ring are deshielded due to the electronegativity of nitrogen atoms and the sulfonyl group. |

| ¹³C (Aromatic) | 120 - 160 | Chemical shifts are dependent on the substitution and the position of the carbon atom within the pyrimidine ring. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound and its derivatives, the most characteristic IR absorptions are associated with the sulfonyl chloride group and the pyrimidine ring.

The sulfonyl chloride group gives rise to two strong and distinct stretching vibrations corresponding to the S=O bonds. acdlabs.com

Asymmetric S=O stretching: Typically observed in the range of 1360–1380 cm⁻¹.

Symmetric S=O stretching: Usually found in the range of 1160–1180 cm⁻¹.

The pyrimidine ring also exhibits a series of characteristic vibrations:

C=N and C=C stretching vibrations: These occur in the 1600–1400 cm⁻¹ region.

Aromatic C-H stretching: Found above 3000 cm⁻¹. vscht.cz

Ring vibrations and C-H bending: These absorptions are typically observed in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Mode |

|---|---|---|

| Sulfonyl Chloride (-SO₂Cl) | 1360–1380 | Asymmetric S=O Stretch |

| 1160–1180 | Symmetric S=O Stretch | |

| Pyrimidine Ring | 3100–3000 | Aromatic C-H Stretch vscht.cz |

| 1600–1400 | C=N and C=C Stretch | |

| Below 1500 | Ring Vibrations and C-H Bending |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, the molecular formula is C₄H₃ClN₂O₂S, which corresponds to a molecular weight of approximately 178.6 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 178. The presence of chlorine would also result in a characteristic isotopic peak at M+2, with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. acdlabs.com

Common fragmentation pathways for this compound and its derivatives may include:

Loss of a chlorine radical (Cl•)

Loss of sulfur dioxide (SO₂)

Cleavage of the pyrimidine ring

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 178/180 | [C₄H₃ClN₂O₂S]⁺ | Molecular ion peak (M⁺) and its ³⁷Cl isotope peak. |

| 143 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 114 | [M - SO₂]⁺ | Loss of sulfur dioxide. |

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of newly synthesized compounds. For this compound (C₄H₃ClN₂O₂S), the theoretical elemental composition can be calculated.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 26.89% |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.70% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.85% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.69% |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.91% |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.96% |

| Total | 178.61 | 100.00% |

Experimental values from elemental analysis of a pure sample of this compound should closely match these calculated theoretical percentages, thus confirming its elemental composition and purity.

常见问题

Q. What are the standard synthetic protocols for Pyrimidine-2-sulfonyl Chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via chlorination of pyrimidine-2-sulfonic acid using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Key parameters include temperature control (0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios. For example, excess SOCl₂ may improve conversion rates but requires careful quenching to avoid side reactions. Purification often involves distillation or recrystallization from non-polar solvents. Reaction optimization should include systematic variation of temperature, solvent, and reagent ratios, followed by yield calculations and purity analysis via NMR or HPLC .

| Reaction Condition | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Higher temps increase side reactions |

| SOCl₂:Pyrimidine ratio | 2:1 to 3:1 | Excess SOCl₂ improves conversion |

| Reaction time | 4–12 hours | Prolonged time reduces purity |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- 1H/13C NMR : Signals for the pyrimidine ring (δ 8.5–9.0 ppm for protons; δ 150–160 ppm for carbons) and sulfonyl chloride group (δ ~3.8 ppm for protons adjacent to Cl).

- IR Spectroscopy : Strong S=O stretching vibrations at 1360–1380 cm⁻¹ and 1160–1180 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]+ at m/z 193.5 (calculated for C₄H₃ClN₂O₂S). Cross-validation with X-ray crystallography (for solid-state structure) and elemental analysis (C, H, N, S) is recommended to confirm purity .

Q. How does this compound’s stability vary under different storage conditions?

The compound is hygroscopic and decomposes in humid environments. Stability tests show:

- Short-term (1 week) : >95% purity at –20°C under argon.

- Long-term (6 months) : Degradation to pyrimidine-2-sulfonic acid (~15–20%) at 4°C. Storage in anhydrous solvents (e.g., dry DMF) with molecular sieves is advised. Monitor via TLC (Rf = 0.6 in hexane:ethyl acetate, 3:1) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The sulfonyl chloride group acts as an electrophile, with reactivity influenced by the pyrimidine ring’s electron-withdrawing effect. Computational studies (DFT) reveal:

- Activation Energy : Lower for para-substituted pyrimidines due to resonance stabilization.

- Leaving Group Ability : The chloride ion departure is rate-limiting, with transition states stabilized by polar aprotic solvents (e.g., DMF). Experimental validation via Hammett plots (σ values) and kinetic isotope effects (KIE) can resolve competing mechanisms .

Q. How can researchers resolve contradictions in reported catalytic applications of this compound?

Discrepancies in catalytic efficiency (e.g., Suzuki coupling vs. amidation) often stem from:

- Substrate Steric Effects : Bulky substituents reduce accessibility to the sulfonyl chloride group.

- Solvent Polarity : Polar solvents enhance electrophilicity but may deactivate catalysts. A stepwise approach is recommended:

- Replicate prior studies with strict control of moisture and oxygen.

- Perform competitive experiments with isotopic labeling (e.g., ¹⁸O in H₂O) to track hydrolysis pathways.

- Use in situ IR or Raman spectroscopy to monitor intermediate formation .

Q. What strategies optimize the synthesis of this compound derivatives for high-throughput screening?

- Parallel Synthesis : Use automated liquid handlers to vary substituents on the pyrimidine ring (e.g., methyl, nitro groups).

- Design of Experiments (DoE) : Apply factorial designs to test interactions between temperature, solvent, and catalyst (e.g., triethylamine).

- High-Throughput Analytics : Pair LC-MS with cheminformatics tools (e.g., Principal Component Analysis) to cluster derivatives by reactivity .

Methodological Guidance

Q. How should researchers design toxicity studies for this compound intermediates?

- In Vitro Assays : Use hepatic (HepG2) and renal (HEK293) cell lines to assess IC₅₀ values.

- Genotoxicity Screening : Ames test (Salmonella typhimurium strains TA98/TA100) for mutagenicity.

- Environmental Impact : Evaluate aquatic toxicity (Daphnia magna LC₅₀) and biodegradability (OECD 301F test) .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。